Methyl 2,4,6-tris(dimethylamino)pyrimidine-5-carboxylate Methyl 2,4,6-tris(dimethylamino)pyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 87846-99-9
VCID: VC17344654
InChI: InChI=1S/C12H21N5O2/c1-15(2)9-8(11(18)19-7)10(16(3)4)14-12(13-9)17(5)6/h1-7H3
SMILES:
Molecular Formula: C12H21N5O2
Molecular Weight: 267.33 g/mol

Methyl 2,4,6-tris(dimethylamino)pyrimidine-5-carboxylate

CAS No.: 87846-99-9

Cat. No.: VC17344654

Molecular Formula: C12H21N5O2

Molecular Weight: 267.33 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2,4,6-tris(dimethylamino)pyrimidine-5-carboxylate - 87846-99-9

Specification

CAS No. 87846-99-9
Molecular Formula C12H21N5O2
Molecular Weight 267.33 g/mol
IUPAC Name methyl 2,4,6-tris(dimethylamino)pyrimidine-5-carboxylate
Standard InChI InChI=1S/C12H21N5O2/c1-15(2)9-8(11(18)19-7)10(16(3)4)14-12(13-9)17(5)6/h1-7H3
Standard InChI Key GDIAIJUXYRKTPN-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=C(C(=NC(=N1)N(C)C)N(C)C)C(=O)OC

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a pyrimidine core substituted at positions 2, 4, and 6 with dimethylamino groups (-N(CH₃)₂) and a methyl ester at position 5. This arrangement confers unique electronic and steric properties, enhancing its solubility in polar aprotic solvents while maintaining moderate lipophilicity. The dimethylamino groups act as strong electron donors, influencing the compound’s reactivity in nucleophilic substitution and cycloaddition reactions .

Spectral Characterization

Nuclear magnetic resonance (NMR) studies reveal distinct signals for the methyl ester (δ ~3.8 ppm in ¹H NMR) and dimethylamino groups (δ ~2.9–3.1 ppm) . The ¹³C NMR spectrum typically shows carbonyl resonances near δ 165 ppm, consistent with ester functionalities .

Synthetic Methodologies

Conventional Condensation-Cyclization

A widely reported synthesis involves condensing aldehydes with urea or thiourea in ethanol or methanol, followed by cyclization using hydrochloric or sulfuric acid as catalysts. For example, ethyl acetoacetate reacts with benzaldehyde and urea under reflux to form dihydropyrimidinones, which are oxidized to yield pyrimidine derivatives . Copper-mediated oxidation with tert-butyl hydroperoxide (TBHP) further modifies intermediates, achieving yields of 63–71% .

Photoredox-Mediated C–H Arylation

Recent advances employ palladium-catalyzed photoredox systems for direct C–H arylation, enabling efficient access to phenyl-extended pyrimidines . This method avoids prefunctionalized substrates, offering superior regioselectivity and reduced byproduct formation compared to traditional routes .

Table 1: Comparison of Synthetic Methods

MethodYield (%)Key AdvantagesLimitations
Condensation-Cyclization63–71Scalability, low-cost reagentsMulti-step, moderate yields
Photoredox Arylation75–85Atom economy, regioselectivityRequires specialized catalysts

Biological Activities

Table 2: Kinase Inhibition by Pyrimidine Analogues

Substituent (Position 5)PfPK6 IC₅₀ (nM)PfGSK3 IC₅₀ (nM)
CH₃45 ± 2710 ± 97
Cl19 ± 3174 ± 16
Br57 ± 2165 ± 18

Antimicrobial and Antiviral Efficacy

Comparative Analysis with Analogues

Methyl 2,4,6-tris(dimethylamino)pyrimidine-5-carboxylate outperforms simpler pyrimidines in kinase inhibition and metabolic stability . For instance, replacing purine with pyrimidine in antiviral conjugates reduces anti-herpes activity but improves solubility .

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